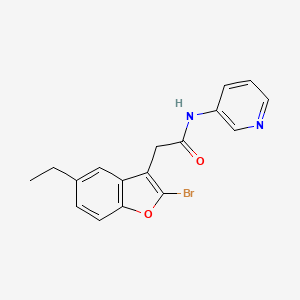![molecular formula C17H24N2O3 B5468722 methyl 5-(2,7-diazaspiro[4.5]dec-7-ylmethyl)-2-hydroxybenzoate dihydrochloride](/img/structure/B5468722.png)
methyl 5-(2,7-diazaspiro[4.5]dec-7-ylmethyl)-2-hydroxybenzoate dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 5-(2,7-diazaspiro[4.5]dec-7-ylmethyl)-2-hydroxybenzoate dihydrochloride, also known as MDHB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MDHB is a synthetic compound that belongs to the class of spirocyclic compounds and is known to exhibit various biochemical and physiological effects.
作用機序
Methyl 5-(2,7-diazaspiro[4.5]dec-7-ylmethyl)-2-hydroxybenzoate dihydrochloride is known to exhibit its pharmacological effects through the inhibition of various signaling pathways. It has been shown to inhibit the activation of NF-κB, a transcription factor that plays a critical role in the regulation of immune responses and inflammation. This compound has also been shown to inhibit the activation of MAPK and PI3K/Akt signaling pathways, which are involved in the regulation of cell proliferation and survival.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-oxidant properties. It has also been shown to exhibit neuroprotective effects and improve cognitive function in animal models of neurodegenerative diseases. Additionally, this compound has been shown to exhibit cardioprotective effects and protect against ischemia/reperfusion injury.
実験室実験の利点と制限
Methyl 5-(2,7-diazaspiro[4.5]dec-7-ylmethyl)-2-hydroxybenzoate dihydrochloride has several advantages as a research tool, including its synthetic accessibility, stability, and low toxicity. However, its limitations include its relatively low solubility in aqueous solutions and the need for further studies to determine its pharmacokinetics and pharmacodynamics.
将来の方向性
The potential therapeutic applications of methyl 5-(2,7-diazaspiro[4.5]dec-7-ylmethyl)-2-hydroxybenzoate dihydrochloride are vast and varied, and several future directions for research can be identified. These include further studies to determine its pharmacokinetics and pharmacodynamics, the development of more efficient synthesis methods, and the evaluation of its potential as a therapeutic agent for various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases.
Conclusion:
In conclusion, this compound is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. It exhibits various biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-oxidant properties. This compound has several advantages as a research tool, including its synthetic accessibility, stability, and low toxicity. However, its limitations include its relatively low solubility in aqueous solutions and the need for further studies to determine its pharmacokinetics and pharmacodynamics. Several future directions for research can be identified, including the evaluation of its potential as a therapeutic agent for various diseases.
合成法
Methyl 5-(2,7-diazaspiro[4.5]dec-7-ylmethyl)-2-hydroxybenzoate dihydrochloride can be synthesized using a multi-step process that involves the reaction between 2-hydroxybenzoic acid and 2-aminoethanol to form 2-(2-hydroxyphenyl) ethylamine. This intermediate is further reacted with 1,5-dibromo-2,6-dimethyl-4-(trifluoromethyl) benzene to form the spirocyclic core of this compound. The final product is obtained by the reaction between the spirocyclic intermediate and methyl chloroformate in the presence of a base.
科学的研究の応用
Methyl 5-(2,7-diazaspiro[4.5]dec-7-ylmethyl)-2-hydroxybenzoate dihydrochloride has been extensively studied for its potential therapeutic applications in various fields of scientific research. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-oxidant properties. This compound has also been studied for its potential as a neuroprotective agent and has been shown to improve cognitive function in animal models of neurodegenerative diseases.
特性
IUPAC Name |
methyl 5-(2,7-diazaspiro[4.5]decan-7-ylmethyl)-2-hydroxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3/c1-22-16(21)14-9-13(3-4-15(14)20)10-19-8-2-5-17(12-19)6-7-18-11-17/h3-4,9,18,20H,2,5-8,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASKDEUXKZLDRFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)CN2CCCC3(C2)CCNC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(1H-benzimidazol-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B5468666.png)
![4-[(2-isopropyltetrahydro-2H-pyran-4-yl)carbonyl]-1,9-dimethyl-1,4,9-triazaspiro[5.5]undecane](/img/structure/B5468668.png)
![5-{4-[(3-nitrobenzyl)oxy]benzylidene}-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5468684.png)
![N-(2,3-dimethylphenyl)-4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B5468688.png)
![1-methyl-1'-[4-(1H-tetrazol-1-yl)butanoyl]spiro[indole-3,3'-piperidin]-2(1H)-one](/img/structure/B5468694.png)
![1-methyl-N-({2-[methyl(2-pyridin-2-ylethyl)amino]pyridin-3-yl}methyl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B5468697.png)
![(1R*,2R*,6S*,7S*)-4-{3-methoxy-2-[2-(4-morpholinyl)ethoxy]benzyl}-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane](/img/structure/B5468701.png)
![3-allyl-5-{4-[2-(4-sec-butylphenoxy)ethoxy]-3-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5468709.png)



![1-[(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)carbonyl]-4-phenoxypiperidine-4-carboxylic acid](/img/structure/B5468740.png)